Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

Peptide synthesis Protecting group strategy Solid-phase synthesis

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (Boc-Acq-OH) is the only bifunctional quinazoline-2,4-dione building block combining a Boc-protected aminoethyl side chain with a free N1-carboxymethyl group. This orthogonal reactivity eliminates intermediate protection steps in Boc/benzyl SPPS workflows. The acid-labile Boc group ensures TFA compatibility, while the carboxylic acid couples directly to resin-bound amines. Unlike Fmoc analogs (CAS 204322-92-9) or the unprotected 3-(2-aminoethyl)quinazoline-2,4-dione (CAS 144734-40-7), this compound uniquely supports stable hydrophobic PNA backbone construction with nucleobase attachment via amide bond formation. ≥99% HPLC purity, melting point 177–182°C for identity verification.

Molecular Formula C17H21N3O6
Molecular Weight 363.4 g/mol
CAS No. 215190-30-0
Cat. No. B112291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
CAS215190-30-0
Molecular FormulaC17H21N3O6
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O
InChIInChI=1S/C17H21N3O6/c1-17(2,3)26-15(24)18-8-9-19-14(23)11-6-4-5-7-12(11)20(16(19)25)10-13(21)22/h4-7H,8-10H2,1-3H3,(H,18,24)(H,21,22)
InChIKeyKRJZOTNYCMZEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS 215190-30-0) Procurement Guide: Technical Specifications and Comparator Analysis


Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS 215190-30-0, synonym Boc-Acq-OH) is a bifunctional quinazoline-2,4-dione derivative with molecular formula C17H21N3O6 and molecular weight 363.37 g/mol . The compound features a quinazoline-2,4-dione heterocyclic core substituted at the N1 position with a carboxymethyl group and at the N3 position with a 2-aminoethyl side chain bearing a Boc (tert-butoxycarbonyl) protecting group. Commercial purity specifications from major suppliers range from ≥95% to ≥99% (HPLC) . This compound is offered as an amorphous white powder with melting point 177–182 °C and recommended storage at 2–8 °C .

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: Why In-Class Substitution Is Not Feasible


Quinazoline-2,4-dione derivatives exhibit widely divergent properties depending on specific substitution patterns, and generic interchange within this class is not scientifically valid. The N1-carboxymethyl and N3-(2-aminoethyl) substitution pattern in Boc-Acq-OH creates a unique bifunctional scaffold that is not shared by the broader quinazoline-2,4-dione pharmacophore [1]. The Boc protecting group confers orthogonal deprotection compatibility relative to Fmoc analogs (CAS 204322-92-9), enabling distinct synthetic workflows that cannot be replicated by substituting the Fmoc-protected variant . Furthermore, the unprotected analog 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (CAS 144734-40-7, MW 205.21) lacks both the Boc protection and the N1-carboxymethyl group, rendering it chemically and functionally non-equivalent . Substitution based solely on the quinazoline-2,4-dione core would introduce uncontrolled variables in downstream applications, particularly in peptide synthesis and peptidomimetic construction where protecting group strategy and side-chain functionality are critical determinants of reaction outcome.

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: Quantified Comparative Evidence for Procurement Decisions


Boc vs. Fmoc Protection: Molecular Weight and Synthetic Workflow Differentiation

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS 215190-30-0) employs a Boc protecting group, whereas its closest commercially available analog, Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione (CAS 204322-92-9), employs an Fmoc group. The molecular weight difference is substantial: 363.37 g/mol for Boc-Acq-OH versus 485.49 g/mol for the Fmoc analog, representing a 33.6% increase in mass . This mass difference directly impacts reaction stoichiometry calculations and resin loading capacity in solid-phase peptide synthesis. The Boc group is removed under acidic conditions (typically TFA), while the Fmoc group requires basic conditions (piperidine), enabling orthogonal protection strategies .

Peptide synthesis Protecting group strategy Solid-phase synthesis

Class-Level Biological Activity Inference: Quinazoline-2,4-dione Scaffold as Glutamate Receptor Antagonist Pharmacophore

While no direct binding data are publicly available for Boc-Acq-OH (CAS 215190-30-0), class-level inference can be drawn from structurally related quinazoline-2,4-dione derivatives. A deprotected analog bearing the core quinazoline-2,4-dione scaffold with carboxyethyl substitution, (S)-1-(2′-amino-2′-carboxyethyl)quinazoline-2,4(1H,3H)-dione (CHEMBL508818), demonstrated Ki = 490 nM at rat recombinant iGluR5(Q)1b kainate receptors and Ki = 2,390 nM at iGluR1 AMPA receptors, representing approximately 4.9-fold selectivity for kainate over AMPA receptors [1]. This compound's structure differs from Boc-Acq-OH in lacking the Boc protecting group and having the carboxylic acid on the aminoethyl side chain rather than at N1. Colotta et al. (2012) reported that 3-hydroxyquinazoline-2,4-dione derivatives with 7-trifluoromethyl substitution showed enhanced AMPA and kainate receptor affinity relative to 7-chloro analogs [2].

Ionotropic glutamate receptors Neuropharmacology Receptor binding

Supplier Purity Specifications: Direct Comparison Across Commercial Sources

Commercial suppliers offer Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione at varying purity specifications, ranging from 95% to ≥99% by HPLC. BOC Sciences and ChemImpex both specify ≥99% (HPLC) purity , while Leyan offers 95+% purity . The 4-percentage-point difference between 95% and 99% purity can be consequential for applications requiring precise stoichiometry, such as solid-phase peptide synthesis where impurities accumulate over coupling cycles. Melting point is consistently reported at 177–182 °C across suppliers, providing a verifiable quality control benchmark .

Chemical procurement Purity specification Vendor comparison

Synthetic Utility: Boc-Acq-OH as a Bifunctional Building Block with Orthogonal Reactivity

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione possesses two distinct functional handles: a Boc-protected primary amine on the N3-side chain (acid-labile) and a free carboxylic acid at the N1 position. This bifunctionality enables sequential orthogonal coupling strategies. In contrast, the unprotected analog 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione (CAS 144734-40-7) lacks both the Boc protection and the N1-carboxymethyl group, offering only a single reactive amine handle . The Boc protection strategy is explicitly advantageous for synthesizing hydrophobic peptides and peptides containing ester/thioester moieties, where Fmoc-based strategies may face limitations . The quinazoline-2,4-dione core has been established as a scaffold for peptidomimetic design, with structural modifications at N1 and N3 positions critically modulating target interactions [1].

Peptidomimetics PNA synthesis Bifunctional linkers

Physicochemical Differentiation: Calculated LogP and pKa Comparison with Fmoc Analog

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione exhibits a calculated LogP of 1.16 and topological polar surface area (TPSA) of 119.63 Ų [1]. The predicted pKa of the carboxylic acid moiety is 3.89 ± 0.10 at 25 °C . In contrast, the Fmoc-protected analog (CAS 204322-92-9), with molecular formula C27H23N3O6 and MW 485.49, contains the hydrophobic fluorenylmethyl moiety and is expected to have substantially higher LogP (>3.0, not experimentally reported) and lower aqueous solubility. This physicochemical divergence directly impacts chromatographic retention behavior, sample preparation requirements, and solvent selection for synthetic applications.

Physicochemical properties HPLC method development Formulation

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione: Evidence-Backed Application Scenarios for Scientific Procurement


Solid-Phase Peptide Synthesis with Orthogonal Boc/Benzyl Protection Strategy

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione is optimally suited for solid-phase peptide synthesis (SPPS) employing Boc/benzyl protection strategies. The acid-labile Boc group is compatible with TFA-mediated deprotection cycles, while the free carboxylic acid at the N1 position enables direct coupling to resin-bound amines or growing peptide chains. This orthogonal reactivity profile distinguishes Boc-Acq-OH from Fmoc-protected analogs, which require basic piperidine deprotection and are incompatible with Boc/benzyl workflows . The compound's bifunctionality (protected amine plus free carboxyl) reduces the need for intermediate protection/deprotection steps compared to mono-functional building blocks [1].

Peptide Nucleic Acid (PNA) Monomer Synthesis

The structural features of Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione align with the requirements for peptide nucleic acid (PNA) backbone construction. PNA oligomers utilize a pseudopeptide backbone consisting of N-(2-aminoethyl)glycine units linked through amide bonds. The aminoethyl side chain in Boc-Acq-OH provides the requisite amine functionality for backbone extension, while the carboxymethyl group at N1 offers a carboxylic acid handle for nucleobase attachment via amide bond formation. The Boc group is advantageous for synthesizing hydrophobic PNA sequences and those containing ester/thioester moieties . The quinazoline-2,4-dione core can serve as a rigidifying element in modified PNA backbones or as a scaffold for nucleobase mimetics [1].

Ionotropic Glutamate Receptor Probe Development (Post-Deprotection)

Following Boc deprotection, the resulting free amine can be further functionalized to generate quinazoline-2,4-dione derivatives for investigating ionotropic glutamate receptors, including NMDA, AMPA, and kainate subtypes. Class-level binding data demonstrate that structurally related quinazoline-2,4-diones bind to iGluR5 kainate receptors with Ki values in the sub-micromolar range (490 nM) and exhibit selectivity over AMPA receptors . The 3-hydroxyquinazoline-2,4-dione scaffold has been validated as a glutamate receptor antagonist pharmacophore, with specific substitution patterns (e.g., 7-trifluoromethyl, 6-triazolyl) enhancing receptor affinity and selectivity [1]. Boc-Acq-OH provides a versatile starting point for synthesizing focused libraries of quinazoline-2,4-dione derivatives to probe structure-activity relationships at these therapeutically relevant targets.

Quality-Controlled Pharmaceutical Intermediate Procurement

Boc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione at ≥99% HPLC purity (available from BOC Sciences and ChemImpex) is appropriate for applications demanding high stoichiometric precision, including GMP intermediate production and analytical method development . The well-defined melting point (177–182 °C) provides a reliable identity and purity verification parameter for incoming quality control [1]. For less demanding applications, 95+% purity grades (Leyan) offer cost-adjusted alternatives. The compound's moderate LogP (1.16) facilitates reverse-phase HPLC purification of reaction products, while its pKa of 3.89 enables pH-controlled extraction and purification strategies .

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